

roxindole hydrochloride antidepressant onset rapidity clinical data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Roxindole Hydrochloride

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Roxindole Clinical and Pharmacological Data Summary

The table below consolidates the key experimental data available on roxindole's potential as a rapid-onset antidepressant.

Aspect	Available Data & Experimental Findings	Experimental Methodology	Source & Context
Clinical Onset & Efficacy	56% mean reduction in HAMD-17 scores after 4 weeks . 7 out of 8 responders showed improvement ($\geq 50\%$ HAMD-17 reduction) within first 2 weeks ; 4 patients were "nearly asymptomatic" within 1 week [1].	Clinical Trial (Open-label): 12 in-patients with major depression (DSM-III-R) were treated with a fixed dosage of 15 mg roxindole per day for 28 days. Efficacy was assessed using the 17-item Hamilton Depression Rating Scale (HAMD-17) [1].	1993 Open Clinical Trial: Preliminary evidence; noted as requiring confirmation by double-blind controlled studies [1].
Proposed Mechanism:	Potent agonist of dopamine	Preclinical Animal Studies: Neuropharmacological profile	1996 Preclinical Study: Proposed that

Aspect	Available Data & Experimental Findings	Experimental Methodology	Source & Context
Dopamine System	autoreceptors [2]. Reduced immobility time in the forced swimming test in rats, an effect predictive of antidepressant activity. Repeated administration increased sensitivity to D-amphetamine [2].	assessed in rats and mice. Tests included: effects on locomotor activity, antagonism of amphetamine/apomorphine-induced behaviors, and the forced swimming test [2].	roxindole may have antidepressant and antiparkinsonian activity, and should be devoid of extrapyramidal side-effects [2].
Proposed Mechanism: Serotonin System	Inhibits 5-HT (serotonin) uptake and has 5-HT1A agonistic actions [1]. Shows 5-HT2A antagonistic and probable 5-HT1B agonistic activities [3].	Preclinical Animal Studies: Effects on the 5-hydroxytryptamine (5-HT) system studied in rats and mice. Assays included: 5-HT1A syndrome induction, hypothermia models, and head twitch response [3].	1997 Preclinical Study: The complex serotonergic profile may contribute to its overall antidepressant effect [3].

Interpretation and Modern Context of the Data

When interpreting this data, it is crucial to consider the following limitations and contexts:

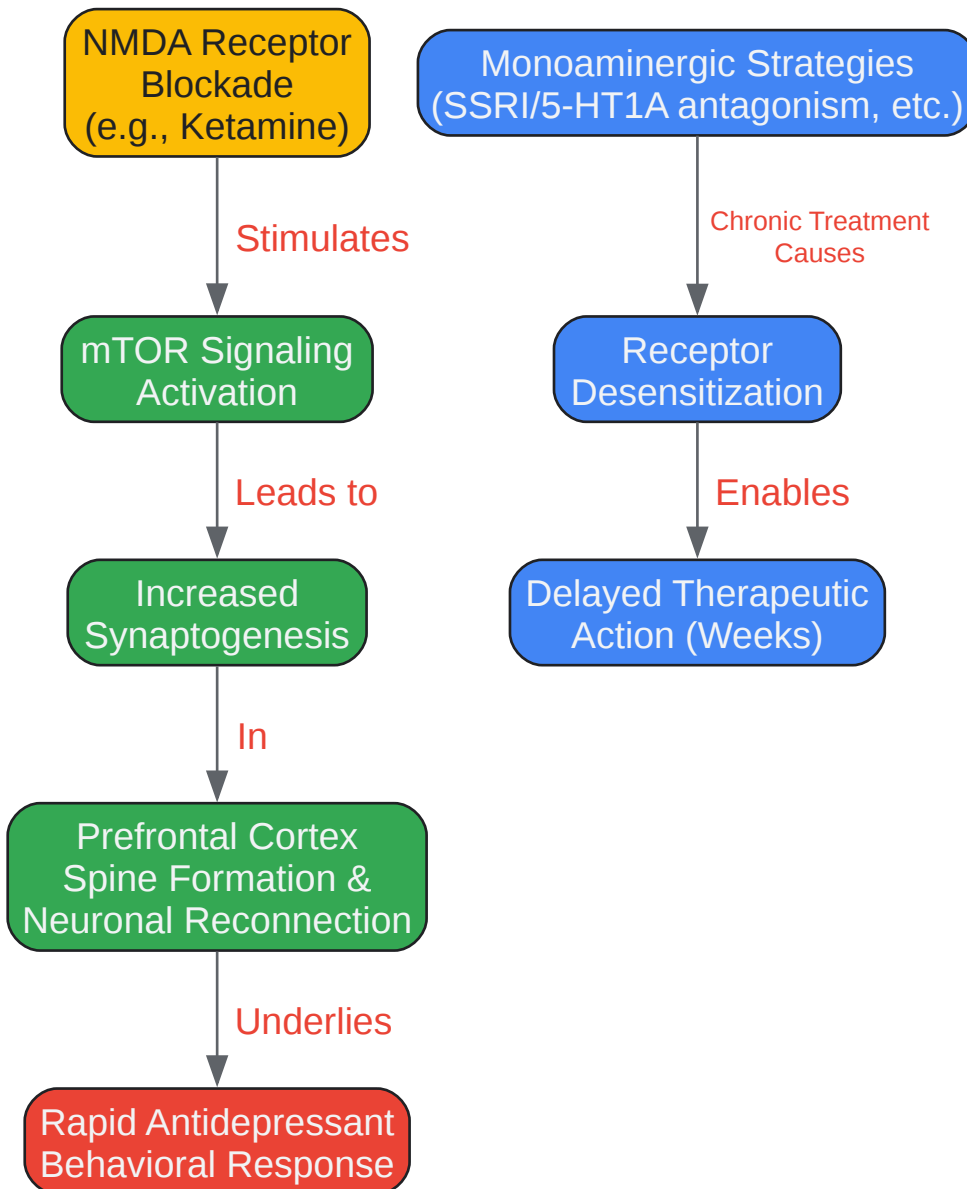
- **Limited and Preliminary Clinical Evidence:** The primary clinical data comes from a single, small (n=12), open-label trial from 1993. The lack of a control group and blinding means the findings are not conclusive, and the promising "rapid" onset observed over 1-2 weeks needs validation in rigorous, modern trials [1].
- **Indirect Comparison to Modern Standards:** The field's understanding of "rapid onset" has evolved. While roxindole's early improvement was considered rapid in its time, current research focuses on agents like ketamine, which can produce effects within **hours** [4] [5] [6]. Direct quantitative comparison between roxindole and these modern treatments is not possible with the available data.
- **Development Status Unclear:** Based on the search results, it appears that roxindole's development as an antidepressant did not progress beyond early-phase trials. The available literature is decades

old, and no recent clinical data or head-to-head comparisons with current antidepressants (e.g., SSRIs, SNRIs) were found.

Mechanisms of Rapid-Acting Antidepressants

The search for rapid-onset treatments has highlighted several mechanisms beyond the monoamine system targeted by roxindole. The diagram below illustrates the key pathways identified in contemporary research, with ketamine's NMDA receptor antagonism being the most prominent validated example.

Key Pathways for Rapid-Antidepressant Action



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This diagram highlights that while traditional monoaminergic drugs like SSRIs (and potentially roxindole) work through slow adaptive changes, a primary modern focus for true rapid action is on the glutamate system, which can directly and quickly enhance synaptic connectivity [6].

Conclusion

In summary, while historical data on roxindole suggests a potentially interesting multimodal pharmacological profile and **hints at a faster onset of action (1-2 weeks) compared to the standard of its time**, the clinical evidence is far too limited to draw firm conclusions or make objective comparisons with today's rapid-acting paradigms.

For research purposes, the most valuable avenues would be:

- **Investigating the glutamate system**, as it currently offers the most validated path to rapid efficacy.
- **Exploring multimodal approaches** that, like roxindole's proposed mechanism, target multiple neurotransmitter systems, but with modern drug design and rigorous clinical testing.

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